molecular formula C8H9BrMgO B050264 4-Methoxy-3-methylphenylmagnesium bromide CAS No. 117896-10-3

4-Methoxy-3-methylphenylmagnesium bromide

Cat. No.: B050264
CAS No.: 117896-10-3
M. Wt: 225.37 g/mol
InChI Key: MPGVDHRKEBWOQF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-methylphenylmagnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is known for its reactivity with a variety of electrophiles. The compound has the molecular formula C8H9BrMgO and a molecular weight of 225.37 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-3-methylphenylmagnesium bromide is typically synthesized through the reaction of 4-methoxy-3-methylbromobenzene with magnesium in the presence of a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Large-scale reactors equipped with efficient stirring and temperature control systems are used to maintain the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-methylphenylmagnesium bromide undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Methoxy-3-methylphenylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of fine chemicals and materials

Mechanism of Action

The mechanism of action of 4-Methoxy-3-methylphenylmagnesium bromide involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in various substrates, leading to the formation of new chemical bonds. The reactivity is primarily due to the presence of the magnesium atom, which stabilizes the negative charge on the carbon atom, making it highly nucleophilic .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylmagnesium bromide
  • 3-Methoxyphenylmagnesium bromide
  • 4-Anisylmagnesium bromide
  • p-Methoxyphenylmagnesium bromide

Uniqueness

4-Methoxy-3-methylphenylmagnesium bromide is unique due to the presence of both a methoxy group and a methyl group on the aromatic ring. This combination of substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

magnesium;1-methoxy-2-methylbenzene-4-ide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9O.BrH.Mg/c1-7-5-3-4-6-8(7)9-2;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGVDHRKEBWOQF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[C-]=C1)OC.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrMgO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-3-methylphenylmagnesium bromide
Reactant of Route 2
Reactant of Route 2
4-Methoxy-3-methylphenylmagnesium bromide
Reactant of Route 3
Reactant of Route 3
4-Methoxy-3-methylphenylmagnesium bromide
Reactant of Route 4
Reactant of Route 4
4-Methoxy-3-methylphenylmagnesium bromide
Reactant of Route 5
Reactant of Route 5
4-Methoxy-3-methylphenylmagnesium bromide
Reactant of Route 6
Reactant of Route 6
4-Methoxy-3-methylphenylmagnesium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.